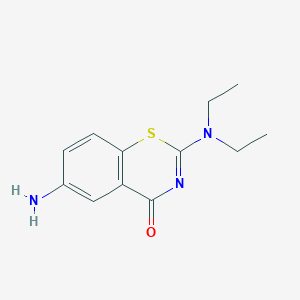

6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one is a heterocyclic compound that features a benzothiazine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one typically involves the condensation of 2-aminobenzenethiol with diethylamine and a suitable carbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the benzothiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The compound is classified as an azoxy derivative of antitubercular agents, specifically related to the 1,3-benzothiazin-4-one scaffold. The mechanism of action primarily involves inhibiting the growth of Mycobacterium tuberculosis, particularly multidrug-resistant strains. The compound's efficacy is attributed to its ability to interfere with bacterial cell wall synthesis and function, making it a promising candidate for further development in antitubercular therapy.

Antitubercular Activity

The primary application of 6-Amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one is in the treatment of tuberculosis, especially multidrug-resistant forms. Studies have shown that compounds within the benzothiazinone class demonstrate significant activity against resistant strains, offering a potential alternative to existing treatments.

Bronchodilator Effects

Research indicates that derivatives of benzothiazinones, including this compound, exhibit bronchodilator activity. In preclinical studies involving guinea pigs, the compound was administered both orally and parenterally, demonstrating effectiveness in alleviating bronchoconstriction induced by histamine exposure. This suggests potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Neuroprotective Properties

Emerging studies are exploring the neuroprotective effects of benzothiazinone derivatives against neurodegenerative diseases complicated by depression. Compounds similar to this compound have been synthesized and evaluated for their inhibitory potency against enzymes like monoamine oxidase and cholinesterase, which are implicated in neurodegenerative processes .

Case Study 1: Antitubercular Efficacy

In a study evaluating various benzothiazinone derivatives, this compound was tested against multiple strains of Mycobacterium tuberculosis. Results indicated a notable reduction in bacterial viability compared to controls, highlighting its potential as an effective antitubercular agent.

Case Study 2: Respiratory Conditions

A study involving conscious guinea pigs demonstrated that administration of this compound significantly improved respiratory function following histamine-induced bronchoconstriction. The results were quantified using a scoring system based on breathing patterns post-exposure to histamine aerosol .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

- Condensation Reaction : The initial step involves the reaction between appropriate substrates under controlled conditions.

- Purification : The resultant product is purified using methods such as recrystallization from solvents like methanol or ethyl acetate.

Wirkmechanismus

The mechanism of action of 6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with other key residues. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Amino-2-thiouracil:

6-Amino-2-cyanobenzothiazole: Known for its use in bioluminescent imaging and as a building block for more complex molecules.

6-Amino-2-thiaspiro[3,3]heptane hydrochloride: A spiro compound with unique biological activities and potential therapeutic applications.

Uniqueness

6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its diethylamino group and benzothiazine core make it a versatile compound for various applications, distinguishing it from other similar compounds.

Biologische Aktivität

6-Amino-2-(diethylamino)-4H-1,3-benzothiazin-4-one is a compound belonging to the benzothiazine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C11H14N2OS

- Molecular Weight : 226.31 g/mol

This compound features a benzothiazine core, which is known for its ability to interact with various biological targets.

Research indicates that compounds in the benzothiazine class exhibit significant inhibitory effects on several enzymes, particularly serine proteases. The mechanism involves acyl-enzyme interactions where the compound forms a stable complex with the active site serine residue of the target enzyme.

-

Inhibition of Human Leukocyte Elastase (HLE) :

- This compound has been characterized as a potent inhibitor of HLE. This enzyme plays a crucial role in inflammatory processes and tissue remodeling. The compound acts by acylating the active site serine, leading to a decrease in elastase activity and subsequent modulation of inflammatory responses .

- Selectivity for Cysteine Proteases :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several studies have documented the biological activities and potential therapeutic applications of this compound:

-

Study on Inhibitory Potency :

A study evaluated a series of benzothiazine derivatives, including this compound, against a panel of proteases. The results indicated that this compound demonstrated significant inhibitory activity against HLE with an IC50 value in the low micromolar range . -

Therapeutic Applications :

The anti-inflammatory properties associated with HLE inhibition suggest potential applications in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases where elastase plays a pivotal role .

Data Summary

| Activity | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| Inhibition | Human Leukocyte Elastase | Low Micromolar | Significant reduction in elastase activity |

| Antimicrobial | Various bacterial strains | N/A | Effective against Gram-positive and Gram-negative bacteria |

| Selective Inhibition | Cathepsin L | N/A | Potential lead for cysteine protease inhibitors |

Eigenschaften

IUPAC Name |

6-amino-2-(diethylamino)-1,3-benzothiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-15(4-2)12-14-11(16)9-7-8(13)5-6-10(9)17-12/h5-7H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFPTDDYNKCFDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=O)C2=C(S1)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.